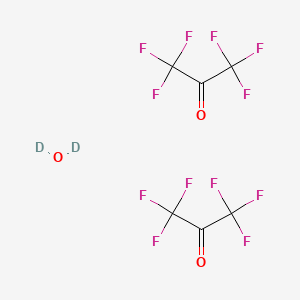

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide; 99%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

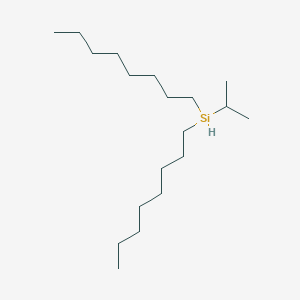

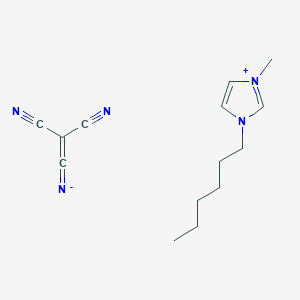

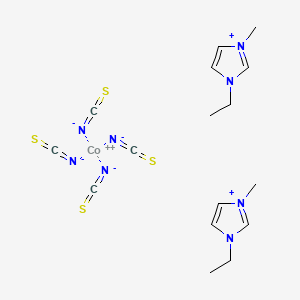

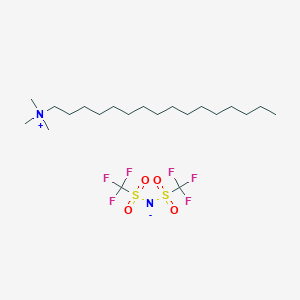

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a highly hydrophobic ionic liquid that consists of a cationic surfactant (hexadecyltrimethylammonium, HTAB) and an anionic salt (bis(trifluoromethylsulfonyl)imide, TFSI) . It is commonly used as a solvent, electrolyte, and surfactant in various scientific and industrial applications.

Synthesis Analysis

The synthesis of HTAB-TFSI can be achieved by mixing HTAB and TFSI in an appropriate solvent such as acetonitrile and heating the mixture to a certain temperature while stirring. The synthesized HTAB-TFSI can be characterized by various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry.Molecular Structure Analysis

The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of HTAB-TFSI show differences from the conventional H-bonds . A total of six stable HTAB-TFSI ion pair conformers were observed . Our results show that a doubly ionic H-bond exists between HTAB-TFSI ion pair conformers .Physical And Chemical Properties Analysis

HTAB-TFSI is a colorless and odorless liquid with a viscosity of 24.8 cP at 25°C. Its melting point is -40°C, and its boiling point is 188°C. HTAB-TFSI has high thermal stability and negligible vapor pressure, making it a useful solvent in high-temperature processes. It is also highly soluble in nonpolar solvents and shows strong hydrophobicity due to the long alkyl chains in its HTAB component.Wirkmechanismus

Target of Action

. This suggests that the compound interacts with a wide range of targets depending on its application.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide. For instance, in the context of perovskite solar cells, alkylammonium bis(trifluoromethylsulfonyl)imide has been reported to act as a dopant and surface passivator, contributing to the efficiency and stability of the cells .

Vorteile Und Einschränkungen Für Laborexperimente

HDTMA-BF4 has a number of advantages for lab experiments. It is a highly effective cationic surfactant, and it is relatively inexpensive and easy to obtain. Additionally, it is non-toxic, and it is compatible with a variety of organic compounds. However, HDTMA-BF4 has some limitations for lab experiments. It is not as effective at solubilizing certain compounds, and it can cause precipitation of some compounds. Additionally, it can interfere with the activity of some enzymes.

Zukünftige Richtungen

HDTMA-BF4 has a number of potential future directions. It could be used to increase the solubility of proteins and peptides, as well as to stabilize emulsions. Additionally, it could be used to increase the stability of nanoparticles, and to increase the rate of absorption of pharmaceuticals. Additionally, it could be used to improve the solubility of compounds that are difficult to solubilize, as well as to improve the stability of compounds that are prone to precipitation. Finally, it could be used to improve the activity of enzymes, as well as to improve the efficiency of chemical reactions.

Synthesemethoden

HDTMA-BF4 can be synthesized in a two-step process. The first step involves the reaction of hexadecyltrimethylammonium chloride (HDTMA-Cl) with trifluoromethanesulfonic anhydride (TFMSA) in an aqueous solution. This reaction produces hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide (HDTMA-BF4) and trifluoromethanesulfonic acid (TFMSA-H). The second step involves the removal of the trifluoromethanesulfonic acid (TFMSA-H) from the reaction mixture by precipitation.

Wissenschaftliche Forschungsanwendungen

HDTMA-BF4 has been used in a variety of scientific research applications, including the production of biopolymer materials, the synthesis of organic compounds, and the stabilization of proteins and peptides. It has also been used in the production of nanoparticles, the extraction of proteins, and the stabilization of emulsions. Additionally, HDTMA-BF4 has been used as a surfactant in the production of various pharmaceuticals, including antibiotics, antivirals, and antifungals.

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDFUKFOMDIPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.